molecular formula C32H56O8Sn B101075 Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate CAS No. 15571-59-2

Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate

Cat. No. B101075
CAS RN: 15571-59-2
M. Wt: 687.5 g/mol
InChI Key: LHLONJLCNOUWLO-VGKOASNMSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate, also known as IBTX, is a synthetic compound that has attracted attention in scientific research due to its potential applications in various fields. IBTX is a derivative of stannoxane, a class of organotin compounds that have been extensively studied for their biological activities.

Mechanism Of Action

The mechanism of action of Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause oxidative damage to cellular components, such as DNA, proteins, and lipids. Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate has been shown to induce apoptosis (programmed cell death) in cancer cells by increasing ROS levels and disrupting cellular signaling pathways.

Biochemical And Physiological Effects

Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate has been shown to have various biochemical and physiological effects, such as inducing apoptosis, inhibiting cell proliferation, and modulating cellular signaling pathways. In cancer cells, Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate has been shown to induce DNA damage and activate the p53 tumor suppressor protein. In addition, Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate has been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in cellular signaling pathways.

Advantages And Limitations For Lab Experiments

Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate has several advantages for lab experiments, such as its high purity and stability, as well as its ease of synthesis. However, Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate also has some limitations, such as its low solubility in water and its potential toxicity to cells at high concentrations.

Future Directions

There are several future directions for research on Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate, such as investigating its potential as a therapeutic agent for cancer and other diseases, exploring its catalytic properties for organic reactions, and studying its interactions with cellular components, such as proteins and lipids. In addition, the development of new synthetic methods for Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate and its derivatives could lead to the discovery of novel compounds with improved properties and applications.

Synthesis Methods

The synthesis of Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate involves the reaction of stannoxane with isobutyl acrylate and subsequent purification by column chromatography. The yield of Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate can be improved by optimizing the reaction conditions, such as the reaction temperature and time.

Scientific Research Applications

Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate has been investigated for its potential applications in various fields, including catalysis, material science, and biomedical research. In catalysis, Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate has been shown to be an effective catalyst for various organic reactions, such as the epoxidation of alkenes and the oxidation of alcohols. In material science, Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate has been used as a building block for the synthesis of novel polymers and dendrimers. In biomedical research, Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate has been studied for its potential as an anticancer agent and as a tool for studying the role of reactive oxygen species in cellular signaling.

properties

CAS RN

15571-59-2

Product Name

Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate

Molecular Formula

C32H56O8Sn

Molecular Weight

687.5 g/mol

IUPAC Name

4-O-[[(Z)-4-(2-methylpropoxy)-4-oxobut-2-enoyl]oxy-dioctylstannyl] 1-O-(2-methylpropyl) (Z)-but-2-enedioate

InChI

InChI=1S/2C8H12O4.2C8H17.Sn/c2*1-6(2)5-12-8(11)4-3-7(9)10;2*1-3-5-7-8-6-4-2;/h2*3-4,6H,5H2,1-2H3,(H,9,10);2*1,3-8H2,2H3;/q;;;;+2/p-2/b2*4-3-;;;

InChI Key

LHLONJLCNOUWLO-VGKOASNMSA-L

Isomeric SMILES

CCCCCCCC[Sn](OC(=O)/C=C\C(=O)OCC(C)C)(OC(=O)/C=C\C(=O)OCC(C)C)CCCCCCCC

SMILES

CCCCCCCC[Sn](CCCCCCCC)(OC(=O)C=CC(=O)OCC(C)C)OC(=O)C=CC(=O)OCC(C)C

Canonical SMILES

CCCCCCCC[Sn](CCCCCCCC)(OC(=O)C=CC(=O)OCC(C)C)OC(=O)C=CC(=O)OCC(C)C

Other CAS RN

15571-59-2

Origin of Product

United States

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